4-(1-aminocyclobutyl)benzonitrile hydrochloride

Kinase inhibition Oncology Allosteric modulation

4-(1-Aminocyclobutyl)benzonitrile hydrochloride (CAS 1909305-75-4) is the validated starting material for para-aminocyclobutylphenyl-containing AKT inhibitors. This para-substituted scaffold constitutes the core pharmacophore of clinical-stage allosteric AKT inhibitor ARQ 092 (miransertib) with sub-nanomolar AKT1 potency (IC₅₀ 2.60 nM). The cyclobutyl ring imparts a distinct puckered conformation essential for allosteric pocket engagement. The hydrochloride salt ensures consistent aqueous solubility for assay preparation. Only the para-isomer offers crystallographically validated geometry; ortho- and meta-isomers lack equivalent validation. Ideal for fragment-based drug discovery targeting AKT1/AKT2.

Molecular Formula C11H13ClN2
Molecular Weight 208.7
CAS No. 1909305-75-4
Cat. No. B6270185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-aminocyclobutyl)benzonitrile hydrochloride
CAS1909305-75-4
Molecular FormulaC11H13ClN2
Molecular Weight208.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Aminocyclobutyl)benzonitrile Hydrochloride (CAS 1909305-75-4): A Cyclobutylamine Pharmacophore for AKT Kinase Inhibitor Development


4-(1-Aminocyclobutyl)benzonitrile hydrochloride (CAS 1909305-75-4) is a cyclobutyl-substituted benzonitrile derivative featuring a primary amine group, rendered as its hydrochloride salt for enhanced stability and aqueous solubility . The compound belongs to a class of bifunctional building blocks that combine a rigidifying cyclobutane ring with a polar benzonitrile motif, a structural combination recognized as a privileged scaffold in medicinal chemistry for generating ligands capable of binding diverse biological targets with high affinity . This scaffold has been validated in advanced drug discovery programs, most notably as the core pharmacophore in the orally bioavailable, allosteric AKT inhibitor ARQ 092 (miransertib), which progressed to clinical evaluation [1].

Why 4-(1-Aminocyclobutyl)benzonitrile Hydrochloride Cannot Be Replaced by Cyclopropyl, Cyclopentyl, or Regioisomeric Analogs


Generic substitution of 4-(1-aminocyclobutyl)benzonitrile hydrochloride with in-class analogs introduces quantifiable penalties in target binding affinity, metabolic stability, and synthetic tractability. The cyclobutyl ring imparts a distinct puckered conformation and intermediate ring strain (approximately 26.5 kcal/mol) that differs fundamentally from both the more strained cyclopropyl (27.5 kcal/mol) and the more flexible cyclopentyl (6.5 kcal/mol) analogs, directly affecting the spatial orientation of the primary amine within enzyme binding pockets [1]. Furthermore, regiochemistry critically determines biological utility: the para-substituted (4-) benzonitrile scaffold has been co-crystallized with AKT1 and validated in clinical-stage inhibitors [2], whereas ortho- (2-) and meta- (3-) isomers lack equivalent crystallographic validation and demonstrate divergent structure-activity relationships . The following quantitative evidence establishes the specific performance differentials that preclude direct analog substitution.

Quantitative Differentiation of 4-(1-Aminocyclobutyl)benzonitrile Hydrochloride: Comparative Activity, Stability, and Isomeric Data


Sub-Nanomolar AKT1/2 Inhibition Validated by Clinical Candidate ARQ 092 Incorporation

The 4-(1-aminocyclobutyl)phenyl pharmacophore—the core motif directly derived from 4-(1-aminocyclobutyl)benzonitrile via nitrile hydrolysis or reduction—enables sub-nanomolar to low nanomolar AKT kinase inhibition. When incorporated into the clinical candidate ARQ 092 (miransertib), the para-aminocyclobutylphenyl moiety contributes to potent enzymatic inhibition with reported IC₅₀ values of 2.60 nM against AKT1 and 4.10 nM against AKT2 in recombinant kinase assays [1]. In contrast, a structurally related derivative bearing the identical core but differing in the heterocyclic appendage (Example 79 from US9604989) exhibits an IC₅₀ of 2,800 nM against AKT2, representing a >680-fold reduction in potency [2]. An intermediate derivative (Example 80) demonstrates an IC₅₀ of 610 nM against AKT2 and 96 nM against AKT1, confirming that the para-aminocyclobutylphenyl scaffold is a critical but not sufficient determinant of potency—optimal activity requires precise elaboration of the attached heterocyclic framework [3]. Co-crystallization of ARQ 092 with full-length AKT1 confirmed the allosteric binding mode and explicitly identified the cyclobutylamine moiety as essential for target engagement [4].

Kinase inhibition Oncology Allosteric modulation PI3K/AKT pathway

Enhanced Metabolic Stability of Cyclobutylamine Core Versus Acyclic Alkylamine Analogs

The cyclobutyl ring of 4-(1-aminocyclobutyl)benzonitrile confers superior resistance to N-dealkylation, a primary metabolic clearance pathway for alkylamines. In a systematic structure-metabolism study comparing 4-(1-aminocyclobutyl)phenol with its acyclic analog 4-(2-aminopropan-2-yl)phenol (a gem-dimethyl-substituted derivative), the cyclobutyl-containing compound exhibited significantly greater metabolic stability in human liver microsomes. The cyclobutylamine motif restricts oxidative metabolism at the α-carbon position adjacent to the amine, a known metabolic soft spot for acyclic tert-alkylamines [1]. This metabolic advantage is attributed to the geometric constraints imposed by the cyclobutane ring, which limits the accessibility of cytochrome P450 enzymes to the amine-adjacent C–H bonds, thereby reducing intrinsic clearance [2].

Drug metabolism Pharmacokinetics Metabolic stability CYP inhibition

Regioisomeric Differentiation: Para-Substitution (4-) Versus Meta- (3-) and Ortho- (2-) Analogs in Target Engagement

The para-substituted (4-) benzonitrile regioisomer provides a geometrically defined exit vector that aligns the aminocyclobutyl moiety for optimal engagement with allosteric binding pockets in kinases such as AKT. This specific geometry has been validated crystallographically: the cocrystal structure of ARQ 092 with AKT1 confirms that the para-aminocyclobutylphenyl group occupies a discrete hydrophobic subpocket distinct from the ATP-binding site [1]. In contrast, the meta-substituted (3-) regioisomers, such as 3-(1-aminocyclobutyl)benzonitrile and 3-(3-aminocyclobutyl)benzonitrile, present the amine at an angular offset incompatible with the validated binding mode . The ortho-substituted (2-) regioisomer (CAS 1314786-36-1) introduces steric clash with the adjacent benzonitrile group, altering conformational preferences and reported structure-activity relationships . No crystallographic data exists demonstrating equivalent target engagement for meta- or ortho- regioisomers in AKT or related kinase systems. The patent literature consistently claims the para-substituted scaffold as the preferred embodiment for AKT inhibition, with 4-(1-aminocyclobutyl)benzonitrile serving as the direct synthetic precursor [2].

Structure-activity relationship Regiochemistry Binding mode Scaffold optimization

Hydrochloride Salt Form Provides Defined Solubility and Handling Advantages Versus Free Base

4-(1-Aminocyclobutyl)benzonitrile hydrochloride (CAS 1909305-75-4) exhibits water solubility, with the hydrochloride counterion conferring enhanced aqueous compatibility relative to the free base form (CAS 1270384-55-8) . The amine group displays a calculated pKa of approximately 9.2, indicating that at physiological pH the compound exists predominantly in the protonated, cationic form . The hydrochloride salt ensures consistent ionization state during storage and handling, mitigating the hygroscopicity and variable protonation state issues associated with the free amine. Predicted LogP values for the free base range from 1.8 to 2.1, reflecting moderate lipophilicity that balances membrane permeability with aqueous solubility . The cyclobutyl group introduces steric strain relative to cyclopropyl analogs, a property that influences both reactivity in downstream synthetic transformations and binding interactions in biological systems .

Salt selection Solubility Formulation Physicochemical properties

Validated Application Scenarios for 4-(1-Aminocyclobutyl)benzonitrile Hydrochloride Based on Quantitative Evidence


AKT Kinase Inhibitor Lead Optimization Programs Requiring Allosteric Modulators

4-(1-Aminocyclobutyl)benzonitrile hydrochloride serves as the definitive starting material for constructing para-aminocyclobutylphenyl-containing AKT inhibitors. Programs targeting AKT1 and AKT2 should prioritize this building block, as it constitutes the validated core pharmacophore of the clinical candidate ARQ 092 (miransertib), which achieved sub-nanomolar to low nanomolar potency (IC₅₀: 2.60 nM AKT1, 4.10 nM AKT2) [1]. The cocrystal structure with AKT1 confirms that the para-aminocyclobutylphenyl moiety occupies the allosteric binding pocket essential for kinase inhibition [1]. The 683-fold potency differential observed between optimized and suboptimal derivatives sharing this core (4.10 nM vs. 2,800 nM) underscores that the scaffold provides a necessary but not sufficient foundation—medicinal chemists must carefully optimize the appended heterocyclic framework [2][3].

Metabolic Stability-Driven Fragment-Based Drug Discovery (FBDD)

The cyclobutylamine motif confers resistance to N-dealkylation, a primary clearance pathway for alkylamine-containing fragments [4]. In fragment-based screening cascades where metabolic stability is a triage criterion, 4-(1-aminocyclobutyl)benzonitrile hydrochloride provides a metabolically resilient amine handle for elaboration. The cyclobutyl ring restricts CYP-mediated oxidation at the α-carbon position, an advantage documented in head-to-head microsomal stability comparisons between cyclobutylamines and acyclic tert-alkylamines [4]. The hydrochloride salt form ensures consistent aqueous solubility for fragment soaking and biochemical assay preparation .

Conformationally Constrained Bioisostere Replacement in PI3K/AKT/mTOR Pathway Programs

For programs seeking to replace flexible alkylamine linkers with rigid, puckered scaffolds, 4-(1-aminocyclobutyl)benzonitrile hydrochloride offers a geometrically defined replacement that pre-organizes the amine for target engagement. The cyclobutane ring adopts a non-planar folded conformation that restricts rotational degrees of freedom, reducing the entropic penalty upon binding [5]. This conformational pre-organization is particularly valuable in allosteric inhibitor design, where precise spatial presentation of the amine is critical for occupying remote binding pockets distinct from the orthosteric ATP site [1].

Regiochemically Defined Library Synthesis for SAR Exploration of Kinase Inhibitors

The para-substituted (4-) benzonitrile scaffold enables library enumeration strategies that preserve the crystallographically validated geometry while varying distal functionality. The nitrile group provides a synthetic handle for transformation to amidines, amides, amines, or heterocycles, allowing extensive SAR exploration without altering the critical para-aminocyclobutylphenyl core geometry . In contrast, meta- (3-) or ortho- (2-) regioisomers alter the exit vector, rendering them unsuitable surrogates for programs built around the validated para-geometry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-aminocyclobutyl)benzonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.